![molecular formula C30H31N3O B4626862 (4-BENZYLPIPERAZINO)[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE](/img/structure/B4626862.png)
(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE
Overview
Description
(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE is a complex organic compound with a unique structure that combines a benzylpiperazine moiety with a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts. The benzylpiperazine moiety is then introduced through a nucleophilic substitution reaction, where the piperazine ring is benzylated using benzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and chromatographic methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Various amines and alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted benzylpiperazine derivatives .
Scientific Research Applications
(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The benzylpiperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE: Unique due to its combined quinoline and benzylpiperazine structure.
This compound: Similar in structure but may have different substituents on the quinoline or piperazine rings.
Uniqueness
The uniqueness of this compound lies in its ability to combine the properties of both quinoline and benzylpiperazine, making it a versatile compound for various applications .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(3,4-dimethylphenyl)-6-methylquinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O/c1-21-9-12-28-26(17-21)27(19-29(31-28)25-11-10-22(2)23(3)18-25)30(34)33-15-13-32(14-16-33)20-24-7-5-4-6-8-24/h4-12,17-19H,13-16,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJZGZRBFTVMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(quinolin-8-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)
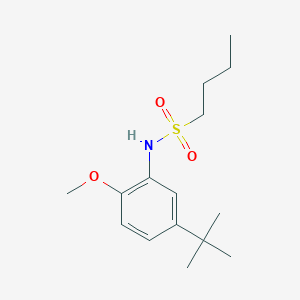
![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)
![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)
![(4Z)-4-[[4-methoxy-3-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B4626819.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4626825.png)
![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)
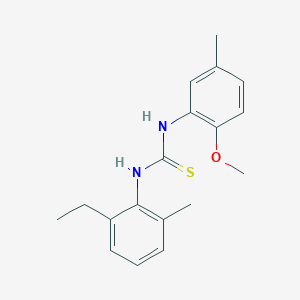
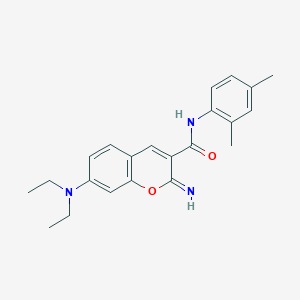
![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)
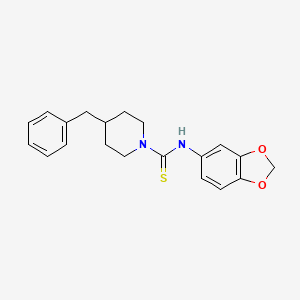
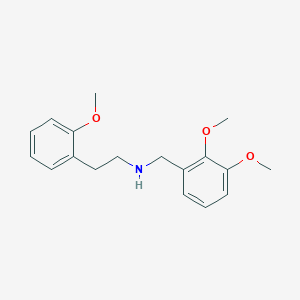
![N-[5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4626872.png)

